molecular formula C20H22ClN3O2 B2539872 1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203322-46-6

1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2539872
CAS No.: 1203322-46-6
M. Wt: 371.87
InChI Key: AAKTUVNSXFZFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.87. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthetic Methodologies

  • Cleavage to Secondary Amines : A method involving the cleavage of 1-benzyl-1,2,3,4-tetrahydro-2-methylisoquinolines to yield tertiary stilbene urethanes, which are subsequently reduced or hydrogenolyzed to secondary amines, showcases the chemical versatility of related structures (Kim, Lee, & Wiegrebe, 1984).
  • Facile Synthesis of Derivatives : A protocol for the synthesis of tetrahydroquinazolinone and dihydropyrimidinone derivatives from aldehydes, cyclic ketones, and urea using catalytic amounts of ammonium chloride or lithium perchlorate has been reported. This method highlights the efficient and simple synthesis of complex structures from simpler precursors (Mirza‐Aghayan et al., 2009).

Biological Evaluation and Applications

  • Antiproliferative Screening : Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative activity in vitro against various cancer cell lines. These compounds exhibit significant potential in the development of new therapeutic agents, particularly against breast carcinoma (Perković et al., 2016).
  • Anion Receptor Applications : Research on metal-controlled assembly and selectivity of a urea-based anion receptor demonstrates the potential of such compounds in the development of new materials with specific anion recognition capabilities. This has implications for sensing and separation technologies (Amendola et al., 2006).
  • TRPV1 Antagonism for Pain Management : Chroman and tetrahydroquinoline ureas have been identified as potent TRPV1 antagonists. These compounds show promise in chronic and acute pain management without significant side effects, highlighting their therapeutic potential (Schmidt et al., 2011).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-2-19(25)24-11-3-4-15-12-17(9-10-18(15)24)23-20(26)22-13-14-5-7-16(21)8-6-14/h5-10,12H,2-4,11,13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKTUVNSXFZFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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